6-ブロモ-(4-メトキシベンジルアミノ)ピリジン

概要

説明

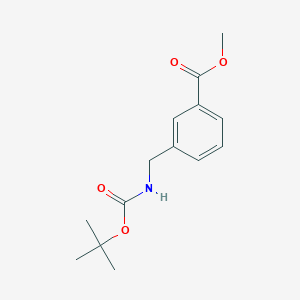

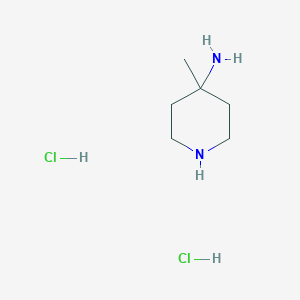

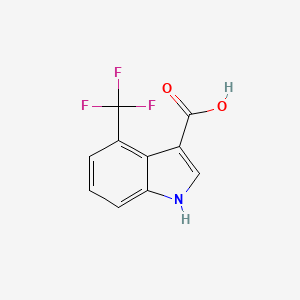

6-Bromo-(4-methoxybenzylamino)pyridine, also known as BRD-8329, is a synthetic small molecule. It is a pyridine-based compound that is water-soluble. The CAS Number of this compound is 312263-22-2 .

Molecular Structure Analysis

The molecular weight of 6-Bromo-(4-methoxybenzylamino)pyridine is 293.16 g/mol . The linear formula of this compound is C13H13BrN2O . The IUPAC name is 6-bromo-N-(4-methoxybenzyl)-2-pyridinamine .作用機序

Target of Action:

Mode of Action:

- The 4-methoxybenzylamino substituent plays a crucial role. It consists of a methoxy group (OCH₃) attached to a benzene ring (phenyl), which further links to an amine group (NH₂) at the 4th position. This amine group can participate in hydrogen bonding and form ionic interactions, while the methoxy group can influence solubility and electronic properties.

Action Environment:

実験室実験の利点と制限

6-Bromo-(4-methoxybenzylamino)pyridine has several advantages for lab experiments. It is a highly potent and selective inhibitor of 6-Bromo-(4-methoxybenzylamino)pyridine, making it a valuable tool for studying the role of 6-Bromo-(4-methoxybenzylamino)pyridine in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 6-Bromo-(4-methoxybenzylamino)pyridine has some limitations for lab experiments. It has low solubility in aqueous solutions, making it difficult to use in some experimental setups. It also has limited stability in solution, requiring careful storage and handling.

将来の方向性

There are several future directions for research on 6-Bromo-(4-methoxybenzylamino)pyridine. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, including its effects on downstream signaling pathways and its interaction with other cellular components. Additionally, further research is needed to optimize its pharmacokinetic properties, such as solubility, stability, and bioavailability, to enhance its potential as a therapeutic agent.

科学的研究の応用

材料科学

材料科学において、6-ブロモ-(4-メトキシベンジルアミノ)ピリジンのピリジン環の電子豊富な性質は、新素材開発に利用できます。様々な化学反応に関与する可能性があるため、特定の性質を持つ新規ポリマーやコーティングの製造に役立つ分子です .

生命科学研究

この化合物は、生命科学研究、特に細胞プロセスを調べる研究において化学ツールとして使用できます。構造中に疎水性と親水性の両方の官能基が存在するため、幅広い生体分子と相互作用する可能性があります .

分析化学

6-ブロモ-(4-メトキシベンジルアミノ)ピリジン: は、明確な構造と性質を持つため、分析化学における標準物質または試薬として役立つ可能性があります。クロマトグラフィー法を使用して、混合物中の物質を特定または定量化できます .

クロマトグラフィー

この化合物は、有機溶媒に対する潜在的な溶解性と中程度から高い沸点を持つため、クロマトグラフィー技術に適している可能性があります。機器の校正や新しいクロマトグラフィー法の開発のための参照化合物として機能する可能性があります .

Safety and Hazards

特性

IUPAC Name |

6-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-17-11-7-5-10(6-8-11)9-15-13-4-2-3-12(14)16-13/h2-8H,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZSZJHTBHBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634054 | |

| Record name | 6-Bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312263-22-2 | |

| Record name | 6-Bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)

![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)

![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine](/img/structure/B1603873.png)